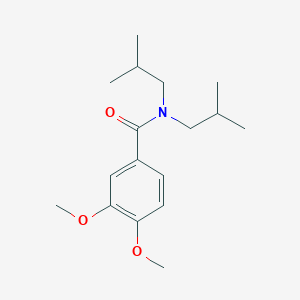
3,4-dimethoxy-N,N-bis(2-methylpropyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dimethoxy-N,N-bis(2-methylpropyl)benzamide, also known as URB597, is a synthetic compound that has been extensively studied for its potential therapeutic effects. It is a selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the body. By inhibiting FAAH, URB597 increases the levels of endocannabinoids, which are known to have various physiological and psychological effects.
Wirkmechanismus
3,4-dimethoxy-N,N-bis(2-methylpropyl)benzamide works by inhibiting FAAH, which is responsible for breaking down endocannabinoids in the body. Endocannabinoids are known to have various physiological and psychological effects, including pain relief, anti-inflammatory effects, and mood regulation.
Biochemical and Physiological Effects:
3,4-dimethoxy-N,N-bis(2-methylpropyl)benzamide has been shown to increase the levels of endocannabinoids in the body, leading to various physiological and psychological effects. These effects include pain relief, anti-inflammatory effects, and mood regulation. 3,4-dimethoxy-N,N-bis(2-methylpropyl)benzamide has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
3,4-dimethoxy-N,N-bis(2-methylpropyl)benzamide has several advantages for lab experiments, including its selectivity for FAAH and its ability to increase endocannabinoid levels in the body. However, 3,4-dimethoxy-N,N-bis(2-methylpropyl)benzamide also has some limitations, including its relatively short half-life and its potential for off-target effects.
Zukünftige Richtungen
There are several future directions for research on 3,4-dimethoxy-N,N-bis(2-methylpropyl)benzamide, including its potential use in the treatment of various medical conditions and its potential as a neuroprotective agent. Further research is needed to fully understand the mechanisms of action of 3,4-dimethoxy-N,N-bis(2-methylpropyl)benzamide and its potential therapeutic effects. Additionally, the development of new and more selective FAAH inhibitors may lead to the development of more effective treatments for various medical conditions.
Synthesemethoden
The synthesis of 3,4-dimethoxy-N,N-bis(2-methylpropyl)benzamide involves several steps, including the reaction of 3,4-dimethoxybenzoyl chloride with 2-methylpropan-2-ol to form the intermediate 3,4-dimethoxy-N,N-bis(2-methylpropyl)benzamide. The intermediate is then treated with sodium hydride and methyl iodide to produce 3,4-dimethoxy-N,N-bis(2-methylpropyl)benzamide.
Wissenschaftliche Forschungsanwendungen
3,4-dimethoxy-N,N-bis(2-methylpropyl)benzamide has been studied extensively for its potential therapeutic effects in various medical conditions, including pain, anxiety, depression, and addiction. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
Produktname |
3,4-dimethoxy-N,N-bis(2-methylpropyl)benzamide |
|---|---|
Molekularformel |
C17H27NO3 |
Molekulargewicht |
293.4 g/mol |
IUPAC-Name |
3,4-dimethoxy-N,N-bis(2-methylpropyl)benzamide |
InChI |
InChI=1S/C17H27NO3/c1-12(2)10-18(11-13(3)4)17(19)14-7-8-15(20-5)16(9-14)21-6/h7-9,12-13H,10-11H2,1-6H3 |
InChI-Schlüssel |
WYVTXXQWMZQQFO-UHFFFAOYSA-N |
SMILES |
CC(C)CN(CC(C)C)C(=O)C1=CC(=C(C=C1)OC)OC |
Kanonische SMILES |
CC(C)CN(CC(C)C)C(=O)C1=CC(=C(C=C1)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(Cyclohexylmethyl)amino]-1-adamantanol](/img/structure/B262084.png)
![2-{2-[(Allylamino)methyl]-4,6-dichlorophenoxy}acetamide](/img/structure/B262085.png)

![N-(2-furylmethyl)-N-[2-(trifluoromethyl)benzyl]amine](/img/structure/B262089.png)
![1-[2-(benzyloxy)-3-methoxyphenyl]-N-(furan-2-ylmethyl)methanamine](/img/structure/B262091.png)
![N-(2,3-dichlorobenzyl)-N-[2-(diethylamino)ethyl]amine](/img/structure/B262094.png)
![9-[4-(5-amino-1,3,4-thiadiazol-2-yl)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B262102.png)
![(2R)-2-[(4-methylphenyl)methylamino]butan-1-ol](/img/structure/B262104.png)



![3-(4-fluorophenyl)-5-imino-6-[(2-methyl-1H-indol-3-yl)methylene]-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B262112.png)
![{4-[(1-allyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}acetic acid](/img/structure/B262113.png)
![Methyl 4-[6-amino-5-cyano-3-(methoxymethyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate](/img/structure/B262122.png)